{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride
Description
{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride is a piperidine derivative characterized by a 4-chlorobenzoyl group at the 1-position and a methylamine moiety at the 4-position of the piperidine ring, with a hydrochloride counterion. Its molecular formula is C₁₃H₁₆Cl₂N₂O (corrected from evidence-based data), and it exhibits a molecular weight of 287.19 g/mol. The compound’s crystal structure reveals a chair conformation of the piperidine ring, stabilized by intramolecular hydrogen bonds (N–H⋯O and C–H⋯O) and intermolecular interactions with water molecules . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(4-chlorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-11(2-4-12)13(17)16-7-5-10(9-15)6-8-16;/h1-4,10H,5-9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGYPADJKXSSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Piperidine-4-ylmethanol
Piperidine-4-ylmethanol is acylated at the nitrogen using 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding 1-(4-chlorobenzoyl)piperidine-4-ylmethanol (87% yield, purity >95% by HPLC).
Tosylation of the Hydroxymethyl Group
The alcohol is converted to a tosylate by treatment with tosyl chloride (TsCl) in pyridine at room temperature for 12 hours. The intermediate 1-(4-chlorobenzoyl)piperidine-4-ylmethyl tosylate is isolated via flash chromatography (n-pentane/ethyl acetate = 3:1, 78% yield).
Cyanide Substitution
The tosylate undergoes nucleophilic displacement with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, affording 1-(4-chlorobenzoyl)piperidine-4-ylacetonitrile (65% yield).
Reduction to Primary Amine
The nitrile is reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under reflux for 4 hours. After quenching with aqueous sodium sulfate, {[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}amine is obtained (92% yield).
Hydrochloride Salt Formation
The free amine is treated with hydrogen chloride (HCl) in diethyl ether, precipitating the hydrochloride salt (98% yield, m.p. 212–214°C).
Route 2: Gabriel Synthesis
Acylation and Tosylation
Identical to Route 1 (Steps 2.1–2.2), yielding 1-(4-chlorobenzoyl)piperidine-4-ylmethyl tosylate .
Phthalimide Substitution
The tosylate reacts with potassium phthalimide in dimethylformamide (DMF) at 120°C for 24 hours, forming 1-(4-chlorobenzoyl)piperidine-4-ylmethyl phthalimide (70% yield).
Hydrazinolysis to Free Amine
Hydrazine monohydrate in ethanol at reflux cleaves the phthalimide group, releasing the primary amine (85% yield).
Salt Formation
As in Route 1, HCl treatment yields the hydrochloride salt (97% yield, m.p. 212–214°C).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Cyanide) | Route 2 (Gabriel) |
|---|---|---|
| Total Steps | 5 | 5 |
| Overall Yield | 45% | 50% |
| Critical Reagents | LAH, KCN | Phthalimide, Hydrazine |
| Scalability | Moderate (LAH hazards) | High (milder conditions) |
| Purification Complexity | High (nitrile intermediate) | Moderate |
Route 2 offers marginally better yields and avoids pyrophoric LAH, though hydrazine requires careful handling.
Optimization and Process Considerations
- Solvent Selection : DMSO enhances cyanide substitution kinetics, while DMF improves phthalimide reactivity.
- Temperature Control : Tosylation at >25°C risks elimination byproducts.
- Salt Crystallization : Ethanol/ether mixtures yield high-purity hydrochloride salts.
Characterization and Analytical Data
1-(4-Chlorobenzoyl)piperidine-4-ylacetonitrile
Chemical Reactions Analysis
Types of Reactions
{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Piperidine derivatives are pharmacologically significant due to their adaptability in drug design. Key structural variations among analogs include substituent groups, which influence electronic properties, lipophilicity, and solubility:
1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride (C₁₂H₁₈Cl₂N₂)
- Substituents : 4-Chlorobenzyl (CH₂-C₆H₄Cl) at the 1-position, amine at the 4-position.
- Molecular Weight : 261.19 g/mol .
- Key Differences : The benzyl group (electron-donating) increases lipophilicity compared to the benzoyl group (electron-withdrawing) in the main compound. This may enhance membrane permeability but reduce solubility in polar solvents.
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride (C₁₈H₂₁Cl₂N₅)
- Substituents : Pyrrolopyrimidine heterocycle at the 1-position, 4-chlorobenzyl at the 4-position.
- Molecular Weight : 378.3 g/mol .
- However, the larger structure may reduce metabolic stability.
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine Hydrochloride (C₁₃H₁₈Cl₂N₂)
Crystallographic and Conformational Analysis
The main compound adopts a chair conformation in its piperidine ring, with substituent benzene rings inclined at 53.9° and 43.7° dihedral angles . This conformation minimizes steric strain and optimizes hydrogen-bonding networks. In contrast, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate (C₂₀H₂₀Cl₂N₂O₂·H₂O) forms a layered crystal structure via O–H⋯O and N–H⋯O bonds, enhancing thermal stability but reducing solubility compared to the hydrochloride salt .
Pharmacological Implications
- Benzoyl vs. Benzyl Groups : The benzoyl group’s electron-withdrawing nature may enhance interactions with polar residues in enzyme active sites, whereas benzyl groups favor hydrophobic pockets.
- Heterocyclic Modifications : Analogs with pyrrolopyrimidine or oxazole substituents (e.g., ) likely target nucleotide-binding domains (e.g., kinases, GPCRs) due to aromatic stacking .
- Salt Forms : Hydrochloride salts generally improve bioavailability over free bases, as seen in the main compound and its analogs .
Comparative Data Table
Biological Activity
The compound {[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- Cl = Chlorine
- N = Nitrogen
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of piperidine derivatives. For instance, compounds similar to This compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| This compound | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s. The compound exhibited significant inhibitory activity, which suggests its potential as a therapeutic agent in treating conditions associated with cholinergic dysfunction .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 3.5 | 21.25 |
| Urease | 2.14 | 21.25 |
Case Studies
In a recent case study involving a series of piperidine derivatives, researchers synthesized various compounds and assessed their biological activities through both in vitro and in vivo models. The promising results indicated that modifications in the piperidine structure can enhance biological activity significantly .
Q & A
Q. What are the optimal synthetic routes for {[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride, and how can reaction yields be maximized?
Methodological Answer: The compound can be synthesized via a multi-step reaction starting with 4-aminomethylpiperidine. A typical approach involves:
Acylation : Reacting 4-aminomethylpiperidine with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzoylated intermediate.
Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt.
Key Optimization Strategies :
- Use excess 4-chlorobenzoyl chloride (1.2–1.5 equivalents) to drive the reaction to completion.
- Purify intermediates via recrystallization (e.g., ethyl methyl ketone) to remove unreacted starting materials, achieving yields up to 82% .
- Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS to identify side products (e.g., over-acylated derivatives).
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N–CH₂ groups), 4-chlorobenzoyl group (aromatic protons at δ ~7.3–7.8 ppm), and amine hydrochloride (broad peak at δ ~8–10 ppm for NH₂⁺) .
- FT-IR : Identify the carbonyl stretch (C=O) at ~1650–1680 cm⁻¹ and N–H stretches (amine hydrochloride) at ~2500–2700 cm⁻¹ .
- X-ray Crystallography :
- The piperidine ring adopts a chair conformation , with substituent benzene rings inclined at angles of 43.7°–53.9°. Hydrogen bonds (N–H⋯O, O–H⋯O) stabilize the crystal lattice, forming sheets parallel to the (101) plane .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and purification steps .
- First Aid :
Advanced Research Questions
Q. What is the conformational flexibility of the piperidine ring in this compound, and how does it influence biological activity?
Methodological Answer:
- Conformational Analysis : The piperidine ring adopts a chair conformation , as confirmed by X-ray diffraction. Substituents at the 1- and 4-positions (benzoyl and methylamine groups) occupy equatorial positions to minimize steric strain .
- Biological Implications :
- The rigid chair conformation enhances binding to enzyme active sites (e.g., amine oxidases) by aligning the chlorobenzoyl group for π-π stacking with aromatic residues.
- Structural analogs with boat conformations show reduced activity, highlighting the importance of ring rigidity .
Q. How does this compound interact with enzymes like semicarbazide-sensitive amine oxidase (SSAO), and what experimental models validate these interactions?
Methodological Answer:
- Mechanism : The primary amine group undergoes oxidative deamination by SSAO, producing hydrogen peroxide and an aldehyde intermediate. This reaction is monitored via:
- Cell-Based Models : Use human vascular endothelial cells to assess leukocyte adhesion, a process mediated by SSAO-dependent amine metabolism .
Q. How can researchers resolve discrepancies in analytical data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
- Scenario : Discrepancies in proton environments (e.g., amine group chemical shifts) between solution-state NMR and solid-state X-ray data.
- Resolution Strategies :
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange in solution.
- DFT Calculations : Compare experimental X-ray bond angles/distances with computational models to identify equilibrium geometries .
- Powder XRD : Confirm crystallinity and rule out polymorphic forms that may alter spectral properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
